molecular formula C18H17ClO2 B1624501 Lomevactone CAS No. 81478-25-3

Lomevactone

Cat. No. B1624501
CAS RN: 81478-25-3
M. Wt: 300.8 g/mol
InChI Key: QSAFSJAOPPHPTK-UHFFFAOYSA-N
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Description

Lomevactone, also known by its developmental code name DR-250, is a chemical compound with the IUPAC name 4-(4-Chlorophenyl)-6-methyl-3-phenyltetrahydro-2H-pyran-2-one. It was synthesized and assayed in the 1980s as a psychostimulant and antidepressant but was never marketed . The compound has a molecular formula of C18H17ClO2 and a molar mass of 300.78 g/mol .

Preparation Methods

The synthesis of lomevactone involves several steps:

    Conjugate 1,4-alkylation reaction: This reaction occurs between 4-chlorobenzylideneacetone and phenylacetonitrile to produce 3-(4-chlorophenyl)-5-oxo-2-phenylhexanenitrile.

    Selective reduction: The keto group of the product is selectively reduced to an alcohol using sodium borohydride, resulting in 3-(4-chlorophenyl)-5-hydroxy-2-phenylhexanenitrile.

    Hydrolysis: The nitrile group is hydrolyzed to form 3-(4-chlorophenyl)-5-hydroxy-2-phenylhexanoic acid.

    Lactone formation: The final step involves the formation of the lactone ring, completing the synthesis of this compound.

Chemical Reactions Analysis

Lomevactone undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and various acids for hydrolysis. The major products formed from these reactions are intermediates in the synthesis pathway, such as 3-(4-chlorophenyl)-5-hydroxy-2-phenylhexanenitrile and 3-(4-chlorophenyl)-5-hydroxy-2-phenylhexanoic acid .

Mechanism of Action

The exact mechanism of action of lomevactone is not fully understood. it is believed to exert its effects by interacting with neurotransmitter systems in the brain, similar to other psychostimulants and antidepressants. The molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

Lomevactone is structurally related to other compounds in the 2-pyrone class. Similar compounds include:

    4-Chlorophenyl-6-methyl-3-phenyltetrahydro-2H-pyran-2-one: A close structural analog with similar psychostimulant properties.

    Phenylacetonitrile derivatives: Compounds that share a similar synthetic pathway and chemical properties.

This compound’s uniqueness lies in its specific stereoisomeric form (3R,4R,6R), which has been shown to possess distinct psychotherapeutic properties .

properties

CAS RN

81478-25-3

Molecular Formula

C18H17ClO2

Molecular Weight

300.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-methyl-3-phenyloxan-2-one

InChI

InChI=1S/C18H17ClO2/c1-12-11-16(13-7-9-15(19)10-8-13)17(18(20)21-12)14-5-3-2-4-6-14/h2-10,12,16-17H,11H2,1H3

InChI Key

QSAFSJAOPPHPTK-UHFFFAOYSA-N

Isomeric SMILES

C[C@@H]1C[C@H]([C@@H](C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl

SMILES

CC1CC(C(C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1CC(C(C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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